Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate
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Overview
Description
Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H14BrFO3 and a molecular weight of 305.14 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoate ester. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of 5-azido-2-fluoro-3-isopropoxybenzoate or 5-thiocyanato-2-fluoro-3-isopropoxybenzoate.
Reduction: Formation of 5-bromo-2-fluoro-3-isopropoxybenzyl alcohol.
Oxidation: Formation of 5-bromo-2-fluoro-3-isopropoxybenzaldehyde.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-fluorobenzoate
- Ethyl 5-bromo-3-isopropoxybenzoate
- Ethyl 2-fluoro-3-isopropoxybenzoate
Uniqueness
Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is unique due to the simultaneous presence of bromine, fluorine, and isopropoxy groups on the benzoate ester. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H14BrFO3 |
---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(13)6-10(11(9)14)17-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
RHLOGFYBQVTCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)OC(C)C)F |
Origin of Product |
United States |
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